1-{1,4,8-Trioxaspiro[4.5]decan-2-ylmethyl}guanidine hydroiodide
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Overview
Description
1-{1,4,8-Trioxaspiro[45]decan-2-ylmethyl}guanidine hydroiodide is a synthetic organic compound with the molecular formula C9H18IN3O3 It is characterized by a spirocyclic structure containing a guanidine moiety, which is known for its potential biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1,4,8-Trioxaspiro[4.5]decan-2-ylmethyl}guanidine hydroiodide typically involves the following steps:
Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic intermediate, 1,4,8-Trioxaspiro[4.5]decan-2-ylmethyl, through a cyclization reaction. This can be achieved by reacting a suitable diol with a dihalide under basic conditions.
Guanidination: The spirocyclic intermediate is then reacted with a guanidine derivative to introduce the guanidine moiety. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Hydroiodide Formation: Finally, the guanidine compound is treated with hydroiodic acid to form the hydroiodide salt, resulting in the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: 1-{1,4,8-Trioxaspiro[4.5]decan-2-ylmethyl}guanidine hydroiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The guanidine moiety can participate in nucleophilic substitution reactions, where the hydroiodide ion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides, under appropriate solvent conditions.
Major Products:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms with hydrogenated functional groups.
Substitution Products: Compounds with substituted nucleophiles replacing the hydroiodide ion.
Scientific Research Applications
1-{1,4,8-Trioxaspiro[4.5]decan-2-ylmethyl}guanidine hydroiodide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its unique spirocyclic structure.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{1,4,8-Trioxaspiro[4.5]decan-2-ylmethyl}guanidine hydroiodide involves its interaction with molecular targets such as enzymes or receptors. The guanidine moiety can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. This compound may modulate specific pathways by binding to active sites or allosteric sites on target proteins, thereby exerting its effects.
Comparison with Similar Compounds
1-{1,4,8-Trioxaspiro[4.5]decan-2-ylmethyl}guanidine hydrochloride: Similar structure but with a chloride ion instead of an iodide ion.
1-{1,4,8-Trioxaspiro[4.5]decan-2-ylmethyl}guanidine sulfate: Contains a sulfate ion, offering different solubility and reactivity properties.
Uniqueness: 1-{1,4,8-Trioxaspiro[4.5]decan-2-ylmethyl}guanidine hydroiodide is unique due to its specific iodide ion, which can influence its solubility, reactivity, and biological activity compared to its analogs with different counterions. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
2-(1,4,8-trioxaspiro[4.5]decan-3-ylmethyl)guanidine;hydroiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3.HI/c10-8(11)12-5-7-6-14-9(15-7)1-3-13-4-2-9;/h7H,1-6H2,(H4,10,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVLURAIBYMMAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12OCC(O2)CN=C(N)N.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18IN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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